n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide
Description
n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carbothioamide is a heterocyclic compound featuring a quinoxaline core fused with a dihydroquinoxaline system. The molecule is characterized by a 3-oxo group, a carbothioamide (C=S) moiety at position 1, and an n-butyl substituent.
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-butyl-3-oxo-2,4-dihydroquinoxaline-1-carbothioamide |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-8-14-13(18)16-9-12(17)15-10-6-4-5-7-11(10)16/h4-7H,2-3,8-9H2,1H3,(H,14,18)(H,15,17) |
InChI Key |
XHXOJCABIYRFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N1CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a quinoxaline derivative with a butyl isocyanate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce tetrahydroquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to a broader class of dihydroquinoxaline and dihydroquinoline derivatives. Key structural analogues include:
Table 1: Structural Comparison of Analogues
Key Observations :
- Core Heterocycles: Quinoxaline derivatives (e.g., target compound and 7-nitro analogue) exhibit enhanced electron-deficient character compared to quinoline derivatives due to the presence of two nitrogen atoms. This difference influences reactivity and binding interactions .
- Thioamides are typically more lipophilic, which may enhance cellular uptake .
Substituent Effects
- n-Butyl vs. Pentyl/Alkyl Chains: The n-butyl group in the target compound balances lipophilicity and steric bulk, whereas pentyl-substituted quinolines (e.g., compound 58 in ) may exhibit higher membrane permeability but increased metabolic instability.
- Oxo vs.
Physicochemical and Conformational Properties
- Ring Puckering: The dihydroquinoxaline core may adopt puckered conformations, as described by Cremer-Pople parameters . This puckering could influence steric interactions in binding pockets compared to planar analogues.
- Lumping Strategy: In computational modeling, the target compound may be grouped with other dihydroquinoxalines (e.g., nitro or ester derivatives) due to shared core reactivity, though the carbothioamide group introduces distinct degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
